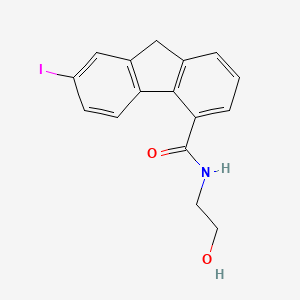
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has a molecular formula of C17H18FN3O5S.
作用机制
The mechanism of action of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in the progression of diseases. For example, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in various tissues. This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein expression, and the induction of apoptosis in cancer cells. Additionally, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity for specific enzymes and proteins. This allows for more precise and targeted inhibition of specific cellular processes. However, one limitation of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, including:
1. Investigation of its potential as a therapeutic agent in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to improve the yield and purity of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
3. Exploration of its potential as a diagnostic tool for the detection of specific enzymes and proteins in various diseases.
4. Investigation of its potential as a drug delivery system for targeted delivery of therapeutic agents to specific tissues or cells.
5. Further elucidation of its mechanism of action and the identification of additional target enzymes and proteins.
合成方法
The synthesis of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-hydroxyaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with morpholine and sulfamic acid. The final product is obtained after purification by column chromatography.
科学研究应用
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential application as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, such as carbonic anhydrase and protein kinase A, which are involved in the pathology of these diseases.
属性
IUPAC Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQPJDNBNZNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
methyl]amine](/img/structure/B4968416.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)

![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)

![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
